molecular formula C19H14N2O5S2 B2584605 ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681163-16-6

ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2584605
CAS No.: 681163-16-6
M. Wt: 414.45
InChI Key: IHFPUBMSILXMON-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core. Key structural elements include:

  • Thieno[2,3-d]thiazole backbone: A bicyclic system combining thiophene and thiazole rings.
  • Ethyl ester group at position 5: Enhances solubility and modulates reactivity.

This compound is likely synthesized via nucleophilic substitution or condensation reactions, analogous to methods for related thieno[2,3-d]thiazoles (e.g., saponification and coupling steps, as seen in and ). Its chromene carboxamido group distinguishes it from simpler derivatives, suggesting applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar aromatic systems.

Properties

IUPAC Name

ethyl 6-methyl-2-[(4-oxochromene-2-carbonyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c1-3-25-18(24)15-9(2)14-17(27-15)21-19(28-14)20-16(23)13-8-11(22)10-6-4-5-7-12(10)26-13/h4-8H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFPUBMSILXMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-d]thiazole core This can be achieved through cyclization reactions involving thiophene derivatives and thiazole precursors

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used under controlled conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. Research has shown that it can inhibit the growth of various pathogens and cancer cells.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of infections and certain types of cancer.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The mechanism by which ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues: Core Heterocycle Variations

Thieno[2,3-d]thiazole Derivatives
  • Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 837407-87-1): Differs by replacing the chromene carboxamido group with an amino substituent at position 2. Simpler structure with a molecular weight of 254.32 g/mol (C₉H₁₀N₂O₂S₂). Lacks the chromene moiety, likely reducing π-π stacking interactions but improving synthetic accessibility.
  • Ethyl thieno[2,3-d]thiazole-5-carboxylate: No methyl or chromene groups; basic thienothiazole ester. Attempted decarboxylation failed due to volatility, suggesting the methyl and chromene groups in the target compound improve stability.
Thieno[2,3-d]pyrimidine Derivatives
  • Ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (14b): Replaces thiazole with a pyrimidine ring, altering electronic properties. Melting point: 170–172°C. The pyrimidine core may enhance hydrogen-bonding capacity compared to thiazole.
  • Priced at $399.00/g, indicating high synthetic complexity.

Substituent Effects

Chromene vs. Aromatic/Amino Groups
  • Isoxazole moieties (e.g., compound 3a in ): Introduce heteroatoms but lack extended conjugation.
Ester Functionality
  • Ethyl esters are common in prodrug design. For example: Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate: Incorporates an epoxide group, enabling covalent binding to targets. Stability varies; the chromene group in the target compound may reduce ester hydrolysis rates compared to simpler analogs.

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